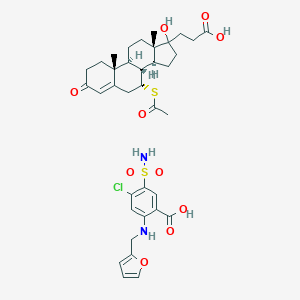

Lasilacton

Description

Structure

2D Structure

Properties

CAS No. |

124199-68-4 |

|---|---|

Molecular Formula |

C36H45ClN2O10S2 |

Molecular Weight |

765.3 g/mol |

IUPAC Name |

3-[(7R,8R,9S,10R,13S,14S)-7-acetylsulfanyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid |

InChI |

InChI=1S/C24H34O5S.C12H11ClN2O5S/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);1-5,15H,6H2,(H,16,17)(H2,14,18,19)/t17-,18-,19+,21+,22-,23-,24?;/m0./s1 |

InChI Key |

ABIRIUVBSAQPBC-ATJCWOKCSA-N |

SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

Isomeric SMILES |

CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC([C@]4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C.C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |

Synonyms |

lasilacton |

Origin of Product |

United States |

Foundational & Exploratory

The Synergistic Mechanism of Furosemide and Spironolactone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the synergistic mechanism of action between furosemide (B1674285) and spironolactone (B1682167), two diuretics frequently co-administered in clinical practice. By targeting different segments of the nephron and counteracting key physiological feedback loops, their combination results in enhanced diuretic efficacy and a more balanced electrolyte profile, particularly concerning potassium homeostasis. This document delves into the pharmacodynamic and pharmacokinetic principles underlying this synergy, presents quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Principles of Diuretic Action and Synergy

Furosemide, a potent loop diuretic, exerts its primary effect in the thick ascending limb of the Loop of Henle. It inhibits the Na+-K+-2Cl- cotransporter (NKCC2), leading to a significant increase in the excretion of sodium, chloride, potassium, and water.[1][2] This robust and rapid diuresis is beneficial in conditions of fluid overload, such as heart failure, liver cirrhosis with ascites, and renal disease.[1][3]

Spironolactone, in contrast, is a potassium-sparing diuretic that acts as a competitive antagonist of the mineralocorticoid receptor (MR) in the distal convoluted tubule and collecting duct.[1][2] By blocking the effects of aldosterone (B195564), spironolactone inhibits the reabsorption of sodium and the secretion of potassium.[4] Its onset of action is slower than that of furosemide, as it relies on the modulation of gene expression.[2]

The synergy between these two agents arises from their complementary mechanisms of action:

-

Sequential Nephron Blockade: Furosemide's action in the thick ascending limb delivers a larger volume of sodium-rich filtrate to the distal nephron.[5] In states of hyperaldosteronism, a common feature in conditions like heart failure and cirrhosis, this increased sodium delivery would typically be counteracted by aldosterone-mediated sodium reabsorption in the distal tubules and collecting ducts.[5] Spironolactone directly blocks this compensatory mechanism, leading to a more profound natriuresis than either agent alone.

-

Potassium Homeostasis: A primary dose-limiting side effect of furosemide is hypokalemia, resulting from increased potassium secretion in the distal nephron.[1][4] Spironolactone's aldosterone antagonism directly counteracts this effect by promoting potassium retention.[4] This reciprocal effect on potassium levels allows for the use of higher, more effective doses of furosemide while mitigating the risk of dangerous potassium depletion.

-

Neurohormonal Modulation: Furosemide-induced volume depletion can lead to a reactive increase in the activity of the Renin-Angiotensin-Aldosterone System (RAAS), which can blunt the diuretic effect over time.[6][7] Spironolactone, by directly blocking the downstream effects of aldosterone, helps to counteract this maladaptive neurohormonal activation.[7]

Quantitative Data Presentation

The following tables summarize quantitative data from clinical studies investigating the effects of furosemide, spironolactone, and their combination on various physiological parameters.

Table 1: Effects of Diuretic Regimens on Cardiac Function and Hospitalization in Elderly Patients with Diastolic Heart Failure [8]

| Parameter | Furosemide Alone (20 mg/day) | Optimal Dose Combination (Furosemide 20 mg/day + Spironolactone 40 mg/day) | Large Dose Combination (Furosemide 40 mg/day + Spironolactone 100 mg/day) |

| NYHA Class (Post-treatment) | 1.2 ± 0.4 | 1.3 ± 0.5 | 1.3 ± 0.6 |

| LVEF (%) (Pre-treatment) | 56.2 ± 2.1 | 55.7 ± 1.5 | 56.1 ± 1.9 |

| LVEF (%) (Post-treatment) | Not Statistically Significant Change | 62.8 ± 1.7 | Not Statistically Significant Change |

| LVEDD (mm) (Pre-treatment) | 57.3 ± 2.5 | 56.9 ± 2.3 | 57.1 ± 2.4 |

| LVEDD (mm) (Post-treatment) | Not Statistically Significant Change | 63.4 ± 1.5 | Not Statistically Significant Change |

| Re-hospitalization Rate (%) | 25.9 | 5.6 | 26.7 |

| Incidence of Electrolyte Disorder (%) | 22.2 | 2.8 | 23.3 |

*Statistically significant improvement compared to pre-treatment and other groups (P<0.05). NYHA: New York Heart Association, LVEF: Left Ventricular Ejection Fraction, LVEDD: Left Ventricular End-Diastolic Diameter.

Table 2: Pharmacodynamic Parameters of Two Furosemide (20 mg) - Spironolactone (100 mg) Formulations in Healthy Volunteers

| Parameter | Formulation A (Mean ± SD) | Formulation B (Mean ± SD) |

| Urine Volume (0-12h, ml) | 1530 ± 380 | 1580 ± 410 |

| Na+ Excretion (0-12h, mmol) | 185 ± 45 | 195 ± 50 |

| Cl- Excretion (0-12h, mmol) | 190 ± 50 | 200 ± 55 |

No statistically significant difference was found between the two formulations for these pharmacodynamic parameters, indicating bioequivalence in terms of diuretic effect.

Table 3: Response to Diuretic Therapy in Nonazotemic Cirrhosis with Ascites [6]

| Treatment Group | Number of Patients | Responders | Non-Responders |

| Furosemide | 21 | 11 | 10 |

| Spironolactone | 19 | 18 | 1 |

Response was defined as a significant increase in diuresis. The difference in response rate between the two groups was statistically significant (p < 0.01).

Experimental Protocols

Preclinical Evaluation of Diuretic Activity in a Rodent Model

This protocol outlines a standard method for assessing the diuretic, natriuretic, and kaliuretic effects of furosemide and spironolactone, both individually and in combination, in a rat model.

3.1.1. Animals and Housing:

-

Species: Male Wistar or Sprague-Dawley rats, weighing 150-200g.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. They are acclimatized to the facility for at least one week prior to the experiment.

3.1.2. Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.9% saline or distilled water).

-

Group 2: Furosemide (e.g., 10 mg/kg, p.o.).

-

Group 3: Spironolactone (e.g., 20 mg/kg, p.o.).

-

Group 4: Furosemide (10 mg/kg, p.o.) + Spironolactone (20 mg/kg, p.o.).

-

At least 6 animals should be included in each group.

3.1.3. Procedure:

-

Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.

-

Hydration: Administer a saline load (0.9% NaCl) of 25 ml/kg body weight via oral gavage to ensure a uniform state of hydration and promote diuresis.

-

Drug Administration: Immediately after the saline load, administer the respective test substances or vehicle to each group via oral gavage.

-

Metabolic Cages: Place each rat individually in a metabolic cage designed for the separate collection of urine and feces.

-

Urine Collection: Collect urine at predetermined time intervals (e.g., 0-4 hours, 4-8 hours, and 8-24 hours).

-

Measurements:

-

Urine Volume: Measure the total volume of urine collected at each time point.

-

Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the collected urine samples using a flame photometer or ion-selective electrodes.

-

-

Data Analysis: Calculate the total urine output and electrolyte excretion for each animal. Compare the mean values between the different treatment groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Clinical Trial Protocol for Evaluating Diuretic Synergy in Heart Failure

This protocol provides a framework for a randomized, double-blind, controlled clinical trial to assess the synergistic effects of furosemide and spironolactone in patients with chronic heart failure and fluid overload.

3.2.1. Study Population:

-

Patients aged 18 years or older with a diagnosis of chronic heart failure (New York Heart Association [NYHA] class II-IV) and clinical evidence of fluid overload (e.g., peripheral edema, ascites, pulmonary congestion).

-

Exclusion criteria would include severe renal impairment (e.g., eGFR < 30 mL/min/1.73m²), hyperkalemia (serum potassium > 5.0 mEq/L), and contraindications to either furosemide or spironolactone.

3.2.2. Study Design:

-

A randomized, double-blind, parallel-group study.

-

Patients are randomized to one of three treatment arms:

-

Arm A: Furosemide (e.g., 40 mg/day) + Placebo for spironolactone.

-

Arm B: Spironolactone (e.g., 25 mg/day) + Placebo for furosemide.

-

Arm C: Furosemide (e.g., 40 mg/day) + Spironolactone (e.g., 25 mg/day).

-

-

The treatment duration would be for a specified period, for example, 4 weeks, with regular follow-up visits.

3.2.3. Endpoints:

-

Primary Efficacy Endpoint: Change in body weight from baseline to the end of the treatment period.

-

Secondary Efficacy Endpoints:

-

Change in 24-hour urinary sodium excretion.

-

Change in signs and symptoms of congestion (e.g., edema score, jugular venous pressure).

-

Change in natriuretic peptide levels (e.g., NT-proBNP).

-

-

Safety Endpoints:

-

Incidence of hypokalemia (serum potassium < 3.5 mEq/L) and hyperkalemia (serum potassium > 5.5 mEq/L).

-

Changes in renal function (serum creatinine (B1669602) and eGFR).

-

Incidence of adverse events.

-

3.2.4. Assessments:

-

Baseline Visit: Collection of demographic data, medical history, physical examination, baseline laboratory tests (including electrolytes, renal function, and natriuretic peptides), and body weight.

-

Follow-up Visits (e.g., weekly): Assessment of vital signs, body weight, clinical signs of congestion, and laboratory monitoring of electrolytes and renal function.

-

End of Study Visit: Repeat of all baseline assessments.

3.2.5. Statistical Analysis:

-

The primary endpoint will be analyzed using an analysis of covariance (ANCOVA), with the baseline value as a covariate.

-

Secondary endpoints and safety data will be compared between the treatment groups using appropriate statistical methods.

Visualization of Signaling Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical relationships in the synergistic action of furosemide and spironolactone.

References

- 1. sterispharma.com [sterispharma.com]

- 2. Furosemide and spironolactone doses and hyponatremia in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Why do we use the combination of furosemide and spironolactone in the treatment of cirrhotic ascites? | AASLD [aasld.org]

- 5. Randomized comparative study of efficacy of furosemide versus spironolactone in nonazotemic cirrhosis with ascites. Relationship between the diuretic response and the activity of the renin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldosterone response to adrenocorticotrophin and furosemide in primary aldosteronism after prolonged spironolactone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical effects of combined treatment by optimal dose of furosemide and spironolactone on diastolic heart failure in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioequivalence between two furosemide-spironolactone formulations: a pharmacokinetic and pharmacodynamic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Transport and Molecular Mechanism of Furosemide: A Technical Guide

Executive Summary: Furosemide (B1674285), a potent loop diuretic, primarily functions by inhibiting the Na-K-2Cl cotransporter isoform 2 (NKCC2) in the kidney's thick ascending limb (TAL) of the loop of Henle.[1] Its journey to this target and its inhibitory action involve a multi-step cellular transport process, beginning with active secretion in the proximal tubule. This guide provides a detailed examination of the cellular transport pathways, the molecular basis of NKCC2 inhibition, quantitative kinetics, regulatory signaling cascades, and key experimental methodologies pertinent to the study of furosemide. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical diuretic's mechanism of action.

The Molecular Target: Na-K-2Cl Cotransporter 2 (NKCC2)

The primary molecular target for furosemide is the NKCC2, a kidney-specific integral membrane protein encoded by the SLC12A1 gene.[1][2][3] NKCC2 is strategically located on the apical (luminal) membrane of epithelial cells lining the TAL of the loop of Henle.[1][4][5][6] The TAL is responsible for reabsorbing approximately 25% of the filtered sodium load, making NKCC2 a crucial protein for renal salt handling and a prime target for powerful diuretics.[1]

The transporter facilitates the electroneutral cotransport of one sodium ion (Na+), one potassium ion (K+), and two chloride ions (Cl-) from the tubular fluid into the cell.[1][6][7] This process is fundamental to establishing the corticomedullary osmotic gradient, which is essential for the kidney's ability to concentrate urine.[1][8]

The Cellular Transport Pathway of Furosemide

For furosemide to exert its effect, it must first reach the luminal side of the TAL. Because it is highly bound to plasma proteins (>95%), it is not effectively filtered at the glomerulus.[9][10][11] Instead, it reaches its site of action via a two-step active transport process in the proximal convoluted tubule.

-

Basolateral Uptake: Furosemide is actively taken up from the bloodstream into the proximal tubule epithelial cells across the basolateral membrane. This uptake is primarily mediated by human Organic Anion Transporters, specifically hOAT1 and hOAT3.[8][12][13][14]

-

Apical Efflux: Once inside the proximal tubule cell, furosemide is secreted into the tubular lumen across the apical membrane. This efflux is facilitated by transporters such as the Multidrug Resistance-Associated Protein 4 (MRP4).[13][15][16]

Following secretion, furosemide travels along the nephron with the tubular fluid to the thick ascending limb, where it interacts with NKCC2 from the luminal side.[1][10]

Figure 1: Cellular transport pathway of furosemide to its site of action. (Diagram specifies max width of 760px)

Molecular Mechanism of Action and Physiological Consequences

Furosemide acts as a competitive inhibitor of the NKCC2 transporter.[1][6] It specifically competes with Cl- for one of its binding sites on the transporter protein.[8][9][17] This binding physically obstructs the ion translocation pathway, preventing the reabsorption of Na+, K+, and Cl- from the tubular fluid.[1]

The primary consequences of NKCC2 inhibition are:

-

Natriuresis and Diuresis: The retention of ions, particularly NaCl, in the tubular lumen leads to an osmotic retention of water, resulting in a significant increase in urine output (diuresis) and sodium excretion (natriuresis).[1][8]

-

Disruption of Countercurrent Mechanism: By inhibiting salt reabsorption in the TAL, furosemide diminishes the hypertonicity of the renal medulla. This impairs the kidney's ability to concentrate urine, contributing to the diuretic effect.[8][9]

-

Increased Ca2+ and Mg2+ Excretion: The reabsorption of NaCl via NKCC2 generates a lumen-positive transepithelial electrical potential, which drives the paracellular reabsorption of divalent cations like calcium (Ca2+) and magnesium (Mg2+). Furosemide's inhibition of NKCC2 abolishes this potential, leading to increased urinary excretion of Ca2+ and Mg2+.[9][18]

Figure 2: Inhibition of NKCC2 by furosemide and its downstream effects. (Diagram specifies max width of 760px)

Regulation of NKCC2 and Compensatory Mechanisms

The activity of NKCC2 is not static; it is dynamically regulated by complex signaling pathways, primarily involving phosphorylation. A key regulatory mechanism involves a chloride-sensing pathway mediated by serine-threonine kinases.[4]

-

WNK-SPAK Pathway: Low intracellular chloride concentration activates "With No Lysine" kinase 3 (WNK3). WNK3, in turn, phosphorylates and activates STE20/SPS1-related proline/alanine-rich kinase (SPAK). Activated SPAK then directly phosphorylates conserved threonine residues on the N-terminus of NKCC2, increasing its transport activity.[4][5]

Chronic administration of furosemide can trigger compensatory mechanisms that may contribute to diuretic resistance. Studies have shown that furosemide treatment can activate cGMP-dependent protein kinase I (cGKI), which leads to the phosphorylation and increased translocation of NKCC2 to the cell membrane, potentially counteracting the drug's inhibitory effect.[1] Furthermore, chronic furosemide use has been shown to induce the upregulation of OAT1 protein abundance in the proximal tubule.[19][20]

References

- 1. benchchem.com [benchchem.com]

- 2. SLC12A1 solute carrier family 12 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Regulation of NKCC2 by a chloride-sensing mechanism involving the WNK3 and SPAK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular regulation of NKCC2 in blood pressure control and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. youtube.com [youtube.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Loop diuretic - Wikipedia [en.wikipedia.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Furosemide – Pharmacokinetics [sepia2.unil.ch]

- 12. Interactions of human organic anion transporters with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Overlapping in vitro and in vivo specificities of the organic anion transporters OAT1 and OAT3 for loop and thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contribution of Uptake and Efflux Transporters to Oral Pharmacokinetics of Furosemide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. karger.com [karger.com]

- 18. Effect of diuretics on renal tubular transport of calcium and magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Impact of the induced organic anion transporter 1 (Oat1) renal expression by furosemide on the pharmacokinetics of organic anions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spironolactone as a Competitive Aldosterone Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167) is a potassium-sparing diuretic that functions as a direct competitive antagonist of the mineralocorticoid receptor (MR). This document provides a comprehensive technical overview of the molecular mechanisms underlying spironolactone's action, its interaction with the MR, and its effects on downstream signaling pathways. Detailed experimental protocols for assessing its antagonist activity are provided, along with quantitative data on its binding affinity and a visualization of the pertinent signaling cascades. This guide is intended to serve as a resource for researchers and professionals involved in the study and development of mineralocorticoid receptor antagonists.

Introduction

Spironolactone is a synthetic steroid that has been in clinical use for decades, primarily for the management of conditions such as hypertension, heart failure, and edema.[1] Its therapeutic efficacy is rooted in its ability to competitively inhibit the binding of aldosterone (B195564) to the mineralocorticoid receptor (MR), thereby blocking the physiological effects of this key hormone in regulating electrolyte and water balance.[2] This guide delves into the core mechanisms of spironolactone's function as a competitive aldosterone antagonist, providing a detailed examination of the molecular interactions and cellular consequences of this antagonism.

Spironolactone itself is a prodrug, and its biological activity is largely mediated by its active metabolites, primarily canrenone (B1668266) and 7α-thiomethylspironolactone (7α-TMS).[3][4] These metabolites are responsible for the sustained therapeutic effects of the drug.[5][6]

The Mineralocorticoid Receptor and Aldosterone Signaling

The mineralocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[2] In its inactive state, the MR resides in the cytoplasm in a complex with heat shock proteins. The binding of aldosterone induces a conformational change in the receptor, leading to the dissociation of the heat shock proteins and the translocation of the aldosterone-MR complex into the nucleus. Within the nucleus, this complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

The primary downstream effectors of aldosterone signaling in epithelial tissues, such as the distal nephron of the kidney, include the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[2] Aldosterone upregulates the expression and activity of these proteins, leading to increased sodium reabsorption and potassium excretion.

Signaling Pathway Diagram

Caption: Aldosterone signaling pathway.

Spironolactone's Mechanism of Competitive Antagonism

Spironolactone and its active metabolites act as competitive antagonists at the mineralocorticoid receptor.[3] They possess a steroid structure that allows them to bind to the same ligand-binding pocket of the MR as aldosterone. However, the binding of spironolactone or its metabolites does not induce the same conformational change in the receptor that is necessary for its activation and subsequent translocation to the nucleus. By occupying the receptor's binding site, spironolactone prevents aldosterone from binding and initiating the downstream signaling cascade. This competitive inhibition reduces the transcription of aldosterone-regulated genes, leading to decreased sodium and water reabsorption and increased potassium retention.

Mechanism of Action Diagram

Caption: Mechanism of spironolactone's competitive antagonism.

Quantitative Data

The affinity of spironolactone and its metabolites for the mineralocorticoid receptor, as well as for other steroid receptors, has been quantified using various in vitro assays. The following tables summarize key quantitative data.

| Compound | Receptor | Assay Type | Value (nM) | Reference |

| Spironolactone | Mineralocorticoid Receptor (MR) | IC50 | 24.2 | [8] |

| Spironolactone | Mineralocorticoid Receptor (MR) | IC50 | 66 | [3] |

| Aldosterone | Mineralocorticoid Receptor (MR) | Kd | ~1 | [9] |

| Canrenone | Mineralocorticoid Receptor (MR) | - | - | - |

| 7α-thiomethylspironolactone | Mineralocorticoid Receptor (MR) | - | - | - |

| Compound | Receptor | Assay Type | Value (nM) | Reference |

| Esaxerenone | Mineralocorticoid Receptor (MR) | IC50 | 3.7 | [3] |

| Eplerenone | Mineralocorticoid Receptor (MR) | IC50 | 970 | [3] |

Experimental Protocols

The characterization of spironolactone's antagonist activity relies on a suite of in vitro and in vivo experimental protocols.

In Vitro Assays

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the mineralocorticoid receptor.

Objective: To determine the binding affinity (Ki or IC50) of spironolactone and its metabolites for the MR.

Materials:

-

Receptor Source: Cytosolic extracts from tissues expressing MR (e.g., rat kidney) or cell lines overexpressing the human MR.

-

Radioligand: [3H]-aldosterone.

-

Test Compounds: Spironolactone, canrenone, 7α-thiomethylspironolactone.

-

Unlabeled Ligand: Non-radiolabeled aldosterone (for determining non-specific binding).

-

Assay Buffer: Tris-HCl buffer with additives such as EDTA and molybdate (B1676688) to stabilize the receptor.

-

Scintillation Cocktail and Counter.

Protocol:

-

Prepare cytosolic extracts from the chosen receptor source.

-

In a series of tubes, incubate a fixed concentration of [3H]-aldosterone with the receptor preparation in the presence of increasing concentrations of the test compound.

-

Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a saturating concentration of unlabeled aldosterone (non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from free radioligand using a method such as dextran-coated charcoal adsorption or filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

This cell-based assay measures the functional consequence of MR activation or inhibition by quantifying the expression of a reporter gene linked to an MR-responsive promoter.

Objective: To assess the antagonist activity of spironolactone by measuring its ability to inhibit aldosterone-induced reporter gene expression.

Materials:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) that does not endogenously express high levels of MR.

-

Expression Plasmids: A plasmid encoding the human mineralocorticoid receptor and a reporter plasmid containing a luciferase or β-galactosidase gene downstream of a promoter with multiple hormone response elements.

-

Transfection Reagent: A lipid-based transfection reagent or electroporation system.

-

Cell Culture Medium and Supplements.

-

Aldosterone and Test Compounds.

-

Lysis Buffer and Substrate for the Reporter Enzyme.

-

Luminometer or Spectrophotometer.

Protocol:

-

Co-transfect the chosen cell line with the MR expression plasmid and the reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to recover.

-

Treat the cells with a fixed, sub-maximal concentration of aldosterone in the presence of increasing concentrations of spironolactone or its metabolites.

-

Include control wells with vehicle, aldosterone alone, and the test compound alone.

-

Incubate the cells for a sufficient period to allow for gene expression (typically 18-24 hours).

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Normalize the reporter activity to a measure of cell viability or a co-transfected control plasmid.

-

Plot the normalized reporter activity against the logarithm of the antagonist concentration to determine the IC50 value for the inhibition of aldosterone-induced transcription.

In Vivo Studies

In vivo studies in animal models are crucial for evaluating the physiological effects of spironolactone as an aldosterone antagonist.

Objective: To assess the effects of spironolactone on blood pressure and electrolyte balance in a model of hypertension or hyperaldosteronism.

Animal Model: Spontaneously hypertensive rats (SHR) or rats with induced hypertension (e.g., via aldosterone infusion or a high-salt diet).

Protocol:

-

Acclimatize the animals to the housing conditions and handling procedures.

-

Divide the animals into control and treatment groups.

-

Administer spironolactone or vehicle to the respective groups daily via oral gavage or in the diet.

-

Monitor blood pressure regularly using a non-invasive method such as tail-cuff plethysmography.

-

At the end of the study period, collect blood samples for the analysis of serum sodium and potassium concentrations using ion-selective electrodes.

-

Urine samples can also be collected to measure electrolyte excretion.

-

Analyze the data to compare the effects of spironolactone treatment on blood pressure and electrolyte levels relative to the control group.

Experimental Workflow Diagram

Caption: A typical experimental workflow.

Conclusion

Spironolactone's role as a competitive antagonist of the mineralocorticoid receptor is well-established and forms the basis of its therapeutic utility. Through direct competition with aldosterone for binding to the MR, spironolactone and its active metabolites effectively block the downstream signaling cascade that leads to sodium and water retention. The in vitro and in vivo experimental approaches detailed in this guide provide a robust framework for the continued investigation and development of novel mineralocorticoid receptor antagonists with improved specificity and efficacy. A thorough understanding of the molecular interactions and cellular consequences of MR antagonism is paramount for advancing the treatment of cardiovascular and renal diseases.

References

- 1. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7α-Thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 5. 6β-Hydroxy-7α-thiomethylspironolactone - Wikipedia [en.wikipedia.org]

- 6. 7α-Thiospironolactone - Wikipedia [en.wikipedia.org]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. academic.oup.com [academic.oup.com]

Spironolactone's Off-Target Mechanisms: A Technical Guide to Molecular Interactions Beyond the Mineralocorticoid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, is a widely prescribed medication for conditions ranging from heart failure to hypertension and ascites. Its primary mechanism of action is the competitive inhibition of the mineralocorticoid receptor (MR), leading to decreased sodium and water retention. However, a growing body of evidence reveals that spironolactone's therapeutic effects and side-effect profile are not solely attributable to its interaction with the MR. This technical guide provides an in-depth exploration of the molecular targets of spironolactone beyond the mineralocorticoid receptor, offering a valuable resource for researchers, scientists, and drug development professionals. By elucidating these "off-target" interactions, we can gain a more comprehensive understanding of spironolactone's pleiotropic effects and potentially identify new therapeutic applications.

This guide will detail spironolactone's interactions with various steroid hormone receptors, its influence on key signaling pathways involved in inflammation and fibrosis, and its effects on ion channels and enzyme systems. Quantitative data on these interactions are summarized in structured tables for clear comparison. Furthermore, detailed methodologies for key experiments are provided to facilitate the replication and extension of these findings.

Steroid Hormone Receptor Interactions

Spironolactone's steroidal structure allows it to interact with other members of the nuclear receptor superfamily, including the androgen, progesterone (B1679170), and glucocorticoid receptors. These interactions are largely responsible for some of the well-known side effects of spironolactone, such as gynecomastia and menstrual irregularities, but may also contribute to its therapeutic benefits in certain contexts.

Androgen Receptor (AR) Antagonism

Spironolactone is a well-documented antagonist of the androgen receptor, competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] This antiandrogenic activity is central to its off-label use in treating conditions such as hirsutism, acne, and female pattern hair loss.[1] The binding affinity of spironolactone for the AR can vary, with reports suggesting it ranges from 2.7% to 67% of that of DHT.[1]

Progesterone Receptor (PR) Agonism

Spironolactone and its metabolites can act as weak partial agonists at the progesterone receptor. This interaction may contribute to the menstrual disturbances sometimes observed in female patients.[2]

Glucocorticoid Receptor (GR) Antagonism

At higher concentrations, spironolactone can act as a weak antagonist of the glucocorticoid receptor.[3][4] This interaction is generally considered to be of minor clinical significance at typical therapeutic doses.

Table 1: Spironolactone and Metabolite Interactions with Steroid Hormone Receptors

| Target Receptor | Ligand | Interaction Type | Quantitative Data (IC50, Ki, etc.) | Species | Reference |

| Androgen Receptor (AR) | Spironolactone | Antagonist | IC50: ~77 nM | Rat | [3] |

| Antagonist | IC50: 67 nM | Rat | |||

| Antagonist | Affinity: 2.7% - 67% of DHT | - | [1] | ||

| Antagonist | Affinity: ~10-fold less than DHT | Human | [5] | ||

| Glucocorticoid Receptor (GR) | Spironolactone | Antagonist | IC50: ~2.4 µM | Rat | [3] |

| Antagonist | ED50: 8 µM (for inhibiting dexamethasone-induced activity) | Mouse | [4] | ||

| Progesterone Receptor (PR) | Spironolactone | Agonist | EC50: ~740 nM | Rat | [3] |

| Canrenone | Competitive Inhibitor | Ki: 300 nM | Human | [2][6] |

Modulation of Intracellular Signaling Pathways

Spironolactone exerts significant effects on intracellular signaling pathways that are central to inflammation and fibrosis, processes implicated in a wide range of cardiovascular and renal diseases. These effects appear to be, at least in part, independent of its mineralocorticoid receptor antagonism.

Anti-inflammatory Effects via NF-κB Inhibition

Spironolactone has been shown to suppress the production of pro-inflammatory mediators by inhibiting the activation of nuclear factor-kappa B (NF-κB).[7] This is achieved by preventing the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation of the p65 subunit of NF-κB.[7] Notably, this anti-inflammatory action has been observed to be independent of the mineralocorticoid receptor.[8][9]

Caption: Spironolactone's inhibition of the NF-κB signaling pathway.

Anti-fibrotic Effects via TGF-β/Smad and Notch Signaling

Spironolactone has demonstrated significant anti-fibrotic properties in various tissues, including the heart and kidneys.[10][11] These effects are mediated, in part, by the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12] Specifically, spironolactone has been shown to reduce the expression of TGF-β1 and inhibit the phosphorylation of Smad2/3, key downstream mediators of TGF-β-induced fibrosis.[12] Furthermore, spironolactone can prevent TGF-β-stimulated endothelial-to-mesenchymal transition (EndMT), a process contributing to fibrosis, through a mechanism involving the Notch signaling pathway.[13]

Caption: Spironolactone's modulation of the TGF-β/Smad signaling pathway.

Effects on Oxidative Stress

Spironolactone has been shown to mitigate oxidative stress through its influence on key enzymatic systems responsible for the production of reactive oxygen species (ROS).

NADPH Oxidase Inhibition

Aldosterone is known to increase oxidative stress by upregulating and activating NADPH oxidase, a major source of superoxide (B77818) in the vasculature. Spironolactone can counteract this effect by inhibiting the expression of NADPH oxidase subunits and reducing its activity.[14] This leads to a decrease in superoxide production and subsequent oxidative damage.[15]

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

By reducing oxidative stress, spironolactone helps to preserve the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature. It achieves this by preventing the uncoupling of endothelial nitric oxide synthase (eNOS), an enzyme that can produce superoxide instead of NO under conditions of oxidative stress.[14]

Interactions with Ion Channels

Spironolactone and its metabolites can directly interact with and modulate the function of various ion channels, an effect that is independent of its actions on steroid receptors.

Inhibition of Voltage-Gated Potassium Channels (hERG)

Spironolactone and its active metabolite, canrenoic acid, have been shown to block the human ether-à-go-go-related gene (hERG) potassium channels.[8][16] This channel is crucial for cardiac repolarization, and its inhibition can have implications for cardiac electrophysiology.

Blockade of Calcium Channels

Spironolactone has been demonstrated to inhibit slow calcium channels in vascular smooth muscle cells in a concentration-dependent manner.[17] This effect may contribute to its vasodilatory properties.

Table 2: Spironolactone and Metabolite Interactions with Ion Channels

| Target Channel | Ligand | Interaction Type | Quantitative Data (IC50) | Species/Cell Line | Reference |

| hERG Potassium Channel | Spironolactone | Blocker | IC50: 23.0 ± 1.5 µM | Chinese Hamster Ovary (CHO) cells | [8][16][18] |

| Canrenoic Acid | Blocker | IC50: 104.3 ± 1.2 µM | Chinese Hamster Ovary (CHO) cells | [18] | |

| Slow Calcium Channels | Spironolactone | Blocker | IC50: 5-7 µM | Rat portal vein cells | [17] |

Influence on Xenobiotic and Drug Metabolism

Spironolactone's effects extend to the regulation of enzymes involved in the metabolism of foreign compounds (xenobiotics) and drugs, primarily through its interaction with the Pregnane X Receptor.

Pregnane X Receptor (PXR) Activation

Spironolactone is an agonist of the Pregnane X Receptor (PXR), a nuclear receptor that plays a key role in sensing foreign chemicals and upregulating the expression of drug-metabolizing enzymes and transporters.[19][20] Activation of PXR by spironolactone leads to the induction of cytochrome P450 enzymes, particularly CYP3A4, and transporters like P-glycoprotein.[21] This can have significant implications for drug-drug interactions.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction

In addition to its PXR-mediated induction of CYP enzymes, spironolactone and its metabolites can also directly inhibit certain CYP isoforms. For example, they have been shown to inhibit 11β-hydroxylase and 18-hydroxylation, enzymes involved in corticosteroid biosynthesis.[22] Spironolactone has also been identified as an irreversible inhibitor of CYP2C8 and CYP3A4/5 in vitro.[23]

Table 3: Spironolactone's Effects on Xenobiotic and Drug Metabolism Pathways

| Target | Interaction Type | Effect | Quantitative Data | Reference |

| Pregnane X Receptor (PXR) | Agonist | Induction of CYP3A and P-glycoprotein | - | [19][20] |

| Cytochrome P450 11β-hydroxylase | Inhibitor | Inhibition of corticoid hydroxylation | Inhibition at ≥ 30 µM | [22] |

| Cytochrome P450 18-hydroxylase | Inhibitor | Inhibition of corticoid hydroxylation | Canrenoate-K inhibited 52% at 20 µM | [22] |

| Cytochrome P450 2C8 | Irreversible Inhibitor | - | In vitro inhibition | [23] |

| Cytochrome P450 3A4/5 | Irreversible Inhibitor | - | In vitro inhibition | [23] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the non-mineralocorticoid receptor-mediated effects of spironolactone.

Competitive Steroid Receptor Binding Assay

Objective: To determine the binding affinity of spironolactone for androgen, progesterone, and glucocorticoid receptors.

Methodology:

-

Preparation of Cytosol: Prepare cytosol extracts from target tissues (e.g., rat prostate for AR, human uterus for PR, rat liver for GR) rich in the receptor of interest.

-

Incubation: Incubate a constant amount of cytosol with a radiolabeled steroid (e.g., [³H]-DHT for AR, [³H]-progesterone for PR, [³H]-dexamethasone for GR) and increasing concentrations of unlabeled spironolactone.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of spironolactone. Calculate the IC50 value, which is the concentration of spironolactone that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive steroid receptor binding assay.

Whole-Cell Patch-Clamp for Ion Channel Analysis

Objective: To measure the effect of spironolactone on ion channel currents (e.g., hERG potassium channels).

Methodology:

-

Cell Culture: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing hERG channels).

-

Electrophysiological Recording: Use the whole-cell patch-clamp technique to record ion currents. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.

-

Voltage Protocol: Apply specific voltage protocols to elicit and measure the ion channel currents.

-

Drug Application: Perfuse the cells with a solution containing spironolactone at various concentrations.

-

Data Acquisition and Analysis: Record the changes in the ion channel currents in the presence of spironolactone. Determine the concentration-response relationship and calculate the IC50 value for channel block.

NADPH Oxidase Activity Assay (Lucigenin Chemiluminescence)

Objective: To measure the effect of spironolactone on NADPH oxidase activity.

Methodology:

-

Cell or Tissue Homogenization: Prepare homogenates from cells or tissues of interest.

-

Chemiluminescence Measurement: Measure superoxide production using a lucigenin-enhanced chemiluminescence assay. Lucigenin (B191737) emits light upon reaction with superoxide.

-

Assay Conditions: Perform the assay in the presence of NADPH as a substrate for NADPH oxidase.

-

Treatment: Pre-incubate the homogenates with spironolactone to assess its inhibitory effect.

-

Data Analysis: Measure the light emission using a luminometer. A decrease in chemiluminescence in the presence of spironolactone indicates inhibition of NADPH oxidase activity.

Western Blot for Signaling Protein Phosphorylation

Objective: To determine the effect of spironolactone on the phosphorylation of key signaling proteins (e.g., p65 NF-κB, Smad2/3).

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages for NF-κB, fibroblasts for Smad) and treat them with a stimulus (e.g., LPS for NF-κB, TGF-β for Smad) in the presence or absence of spironolactone.

-

Protein Extraction: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target protein and for the total amount of the protein (as a loading control).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction for detection.

-

Quantification: Quantify the band intensities to determine the relative levels of phosphorylated protein.

Conclusion

The molecular interactions of spironolactone extend far beyond its well-established role as a mineralocorticoid receptor antagonist. Its ability to interact with other steroid hormone receptors, modulate key signaling pathways in inflammation and fibrosis, reduce oxidative stress, and influence ion channel function and drug metabolism contributes significantly to its overall pharmacological profile. A thorough understanding of these "off-target" effects is crucial for optimizing its therapeutic use, anticipating potential side effects and drug interactions, and exploring novel clinical applications. The data and methodologies presented in this technical guide provide a solid foundation for further research into the multifaceted actions of this important therapeutic agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Spironolactone inhibits production of proinflammatory mediators in response to lipopolysaccharide via inactivation of nuclear factor-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 5. Cytochrome P450 inhibition assays using traditional and fluorescent substrates. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spironolactone induces apoptosis and inhibits NF-kappaB independent of the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Antifibrotic effects of aldosterone receptor blocker (spironolactone) in patients with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NADPH Oxidase Activity Assay With Lucigenin Chemiluminescence [bio-protocol.org]

- 13. Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sophion.com [sophion.com]

- 16. Human Pregnane X Receptor (hPXR) Activation Assay in Stable Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 17. 2.12. Measurement of NADPH oxidase activity by lucigenin chemiluminescence assay [bio-protocol.org]

- 18. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 19. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Identification of the NADPH Oxidase (Nox) Subtype and the Source of Superoxide Production in the Micturition Centre - PMC [pmc.ncbi.nlm.nih.gov]

The Vicious Cycle: A Technical Guide to the Pathophysiology of Fluid Retention in Congestive Heart failure Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms underlying fluid retention in congestive heart failure (CHF), a critical aspect of its pathophysiology. By examining the intricate interplay of neurohormonal activation, renal dysfunction, and key signaling pathways, this document provides a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics. The guide focuses on established experimental models of CHF, presenting quantitative data, detailed methodologies, and visual representations of the complex biological processes involved.

Neurohormonal Dysregulation: The Engine of Fluid Retention

In the setting of diminished cardiac output, a cascade of neurohormonal systems is activated in a compensatory effort to maintain circulatory homeostasis. However, chronic activation of these systems becomes maladaptive, driving the relentless sodium and water retention that characterizes congestive heart failure.[1][2][3][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a cornerstone of fluid and electrolyte balance, and its persistent activation is a central pathophysiological driver in CHF.[5] Reduced renal perfusion, a direct consequence of low cardiac output, triggers the release of renin from the kidneys. This initiates a cascade that culminates in the production of angiotensin II and aldosterone (B195564), potent agents of vasoconstriction and sodium retention.[5][6] This creates a vicious cycle where decreased cardiac output leads to RAAS activation, which in turn increases cardiac workload through vasoconstriction and fluid retention, further compromising cardiac function.[5]

Key Effects of RAAS Activation in CHF:

-

Vasoconstriction: Angiotensin II is a powerful vasoconstrictor, increasing both afterload and preload.[5][6]

-

Sodium and Water Retention: Aldosterone acts on the distal tubules and collecting ducts of the kidneys to promote sodium reabsorption, with water following osmotically.[6] Angiotensin II also directly enhances sodium reabsorption in the proximal tubules.[7]

-

Myocardial and Vascular Remodeling: Chronic RAAS activation contributes to myocardial hypertrophy, fibrosis, and adverse ventricular remodeling.[5][8][9]

A phenomenon known as "aldosterone escape" or "aldosterone breakthrough" can occur in up to 40% of CHF patients on ACE inhibitor therapy, where aldosterone levels return to baseline, contributing to ongoing fluid retention and adverse cardiovascular events.[8][10] This is thought to be mediated by factors other than angiotensin II, such as potassium.[10]

The Sympathetic Nervous System (SNS)

The SNS is another critical player in the neurohormonal response to heart failure.[3][7][11] Reduced cardiac output is sensed by baroreceptors, leading to increased sympathetic outflow. This results in elevated circulating levels of catecholamines, such as norepinephrine, which initially help maintain blood pressure and organ perfusion.[7] However, sustained SNS activation exacerbates the disease process through several mechanisms:

-

Renal Vasoconstriction: Increased sympathetic tone constricts renal blood vessels, reducing renal blood flow and promoting sodium and water retention.[3]

-

RAAS Activation: Sympathetic stimulation of the kidneys directly triggers renin release, further activating the RAAS.[3]

-

Direct Myocardial Effects: Chronic catecholamine excess has direct toxic effects on the myocardium, leading to myocyte hypertrophy, apoptosis, and fibrosis.

Arginine Vasopressin (AVP)

In response to decreased arterial filling, non-osmotic release of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH), is stimulated.[1][7] AVP acts on V2 receptors in the renal collecting ducts, promoting the insertion of aquaporin-2 (AQP2) water channels into the apical membrane.[12] This leads to increased free water reabsorption and can result in dilutional hyponatremia, a marker of advanced heart failure.[11][12]

Experimental Models of Congestive Heart failure

To investigate the complex pathophysiology of fluid retention in CHF and to test novel therapeutic interventions, researchers rely on a variety of animal models. These models aim to replicate the key features of the human condition, including cardiac dysfunction and subsequent neurohormonal activation and fluid retention.

Myocardial Infarction (MI) via Coronary Artery Ligation

This is one of the most widely used models as myocardial infarction is a leading cause of heart failure in humans.[13] Ligation of the left anterior descending (LAD) coronary artery in rodents induces a reproducible myocardial infarction, leading to left ventricular dysfunction, cardiac remodeling, and the development of heart failure over time.[2][13][14][15][16]

Detailed Experimental Protocol: Myocardial Infarction in Rats

Anesthesia:

-

Anesthesia can be induced with a combination of ketamine (e.g., 50-80 mg/kg, IP) and xylazine (B1663881) (e.g., 5-10 mg/kg, IP).[13][17] Alternatively, inhalant anesthetics like isoflurane (B1672236) can be used.[18]

Surgical Procedure:

-

The rat is anesthetized, intubated, and connected to a mechanical ventilator.[13][14] Some modified protocols have been developed to avoid the need for ventilation.[2][16]

-

A left thoracotomy is performed, typically in the fourth or fifth intercostal space, to expose the heart.[13][14]

-

The pericardium is gently opened to visualize the left anterior descending (LAD) coronary artery.

-

A suture (e.g., 6-0 polypropylene (B1209903) or silk) is passed under the LAD artery, usually 2-3 mm from its origin.[14]

-

The artery is permanently ligated by tying a secure knot. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium.[14]

-

The chest is closed in layers, and the animal is allowed to recover with appropriate post-operative care, including analgesia.[14][17]

Confirmation of Heart Failure:

-

Heart failure typically develops over several weeks (e.g., 4 weeks).[13][16]

-

Confirmation is achieved through methods such as echocardiography to assess left ventricular function (e.g., ejection fraction, fractional shortening) and dimensions.[13]

-

Hemodynamic measurements, such as left ventricular end-diastolic pressure (LVEDP), can be performed. An LVEDP >15 mmHg is often considered indicative of severe CHF in rats.[12][19]

-

Biomarkers such as NT-proBNP and renin can also be measured in serum.[16]

-

Infarct size is often quantified post-mortem using staining techniques like triphenyltetrazolium (B181601) chloride (TTC).[2]

Pressure Overload via Aortic Constriction

This model mimics heart failure induced by chronic pressure overload, such as that seen in hypertension or aortic stenosis.[14] Transverse aortic constriction (TAC) or aortic banding involves surgically narrowing the aorta, which increases the afterload on the left ventricle, leading to cardiac hypertrophy and eventual failure.[5][14][20][21][22][23]

Detailed Experimental Protocol: Transverse Aortic Constriction (TAC) in Mice

Anesthesia:

-

Anesthesia is typically induced with isoflurane delivered via a nose cone.[21]

Surgical Procedure (Minimally Invasive Method):

-

The mouse is anesthetized and placed in a supine position on a heating pad to maintain body temperature.[20][21]

-

A small horizontal incision is made at the suprasternal notch.[20][21]

-

A longitudinal cut is made in the proximal part of the sternum to visualize the aortic arch.[20][21]

-

A suture (e.g., 6-0 or 7-0 silk) is passed under the transverse aorta, between the innominate and left common carotid arteries.[14][21]

-

A blunt needle of a specific gauge (e.g., 27-gauge) is placed next to the aorta.[14][21]

-

The suture is tied snugly around both the aorta and the needle.

-

The needle is then quickly removed, creating a defined constriction of the aorta.[14][21]

-

The skin is closed, and the mouse is allowed to recover. This minimally invasive approach often does not require mechanical ventilation.[20][23]

Confirmation of Heart Failure:

-

The development of cardiac hypertrophy and dysfunction occurs over a period of weeks.

-

Echocardiography is used to monitor changes in left ventricular wall thickness, chamber dimensions, and systolic and diastolic function.[22]

-

Hemodynamic measurements, including left ventricular pressure, can be performed to confirm the pressure gradient across the constriction.[20]

-

The heart weight to body weight ratio is a common measure of cardiac hypertrophy.[22]

-

Histological analysis can be used to assess myocardial fibrosis.[22]

Quantitative Data from Congestive Heart failure Models

The following tables summarize key quantitative data obtained from various experimental models of congestive heart failure, providing a basis for comparison across different studies and models.

Table 1: Hemodynamic and Fluid Balance Parameters in CHF Models

| Parameter | Species | CHF Model | Change from Control/Sham | Reference |

| Cardiac Output | Dog | Rapid Pacing | ↓ 54% | [11] |

| Rat | Coronary Ligation | ↓ | [24] | |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Rat | Coronary Ligation | ↑ to 26.9 ± 3.4 mmHg (vs. 4.1 ± 0.3 mmHg) | [12] |

| Mouse | Aortic Banding | ↑ to 12.7 ± 1.0 mmHg (vs. 6.7 ± 0.8 mmHg) | [22] | |

| Fluid Retention | Dog | Rapid Pacing | ↑ 1.1 Liters | [11] |

| Plasma Sodium Concentration | Rat | Coronary Ligation | ↓ to 142.2 ± 1.6 mEq/liter (vs. 149.1 ± 1.1 mEq/liter) | [12] |

| Systolic Blood Pressure | Mouse | Aortic Banding | ↑ to 110 ± 6 mmHg (vs. 78 ± 3 mmHg) | [22] |

| Heart Weight to Body Weight Ratio | Mouse | Aortic Banding | ↑ to 6.2 ± 0.2 (vs. 5.1 ± 0.1) at 1 week; ↑ to 9.1 ± 0.6 (vs. 4.6 ± 0.04) at 4 weeks | [22] |

Table 2: Neurohormonal Activation in CHF Models

| Hormone/Enzyme | Species | CHF Model | Change from Control/Sham | Reference |

| Plasma Renin Activity | Dog | Rapid Pacing | ↑ | [11] |

| Rat (SHHF/Mcc-facp) | Genetic Hypertension | Progressively ↑ with age | [25] | |

| Mouse (DCM) | Dilated Cardiomyopathy | ↑ (Normalized by aliskiren) | [1][26] | |

| Pig | Rapid Pacing | ↑ > 6-fold | [27] | |

| Plasma Angiotensin II | Dog | Rapid Pacing | ↑ | [11] |

| Plasma Aldosterone | Dog | Rapid Pacing | ↑ | [11] |

| Rat (SHHF/Mcc-facp) | Genetic Hypertension | Progressively ↑ with age | [25] | |

| Plasma Norepinephrine | Dog | Rapid Pacing | ↑ | [11] |

| Plasma Adrenaline | Dog | Rapid Pacing | ↑ | [11] |

| Plasma Arginine Vasopressin (AVP) | Dog | Rapid Pacing | Inappropriately high secretion | [11] |

| Serum NT-proBNP | Rat | Coronary Ligation | Significantly higher | [16] |

Table 3: Renal Parameters in CHF Models

| Parameter | Species | CHF Model | Change from Control/Sham | Reference |

| Renal Blood Flow/Plasma Flow | Rat | Coronary Ligation | ↓ | [24] |

| Human (CHF) | Congestive Heart Failure | ↓ | [4] | |

| Glomerular Filtration Rate (GFR) | Rat | Coronary Ligation | ↓ | [24] |

| Human (CHF) | Congestive Heart Failure | ↓ | [4] | |

| Filtration Fraction | Human (CHF) | Congestive Heart Failure | ↑ | [4] |

| Urinary Sodium Excretion | Human (CHF) | Congestive Heart Failure | ↓ | [4] |

| Aquaporin-2 (AQP2) Expression (Kidney) | Rat | Coronary Ligation | ↑ 267 ± 53% | [12] |

Key Signaling Pathways in Fluid Retention

The neurohormonal mediators of fluid retention exert their effects through complex intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets.

G-Protein Coupled Receptor (GPCR) Signaling in the Heart

Many of the key receptors involved in the neurohormonal response in heart failure, such as adrenergic and angiotensin receptors, are G-protein coupled receptors (GPCRs).[28][29][30] In the failing heart, there is a dysregulation of GPCR signaling. For instance, chronic activation of Gs-coupled pathways (e.g., via β-adrenergic receptors) can lead to cardiac hypertrophy and fibrosis.[28] Similarly, Gq-coupled receptors (e.g., angiotensin II and endothelin receptors) activate phospholipase C, leading to the production of diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3), which are involved in hypertrophic signaling.[28]

Vasopressin V2 Receptor Signaling in the Kidney

The binding of AVP to its V2 receptor in the principal cells of the renal collecting duct is a critical step in water reabsorption.[31][32][33] This GPCR activates a signaling cascade that leads to the trafficking of AQP2 water channels to the apical membrane.

References

- 1. Normalizing Plasma Renin Activity in Experimental Dilated Cardiomyopathy: Effects on Edema, Cachexia, and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A New Model of Heart Failure Post-Myocardial Infarction in the Rat [jove.com]

- 3. ccjm.org [ccjm.org]

- 4. Mechanisms of sodium retention in heart failure: relation to the renin-angiotensin-aldosterone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aortic Banding Models [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. Water and Sodium Regulation in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinical implications of aldosterone escape in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. johnsonfrancis.org [johnsonfrancis.org]

- 11. The renin-angiotensin-aldosterone system, antidiuretic hormone and sympathetic nerve activity in an experimental model of congestive heart failure in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Congestive heart failure in rats is associated with increased expression and targeting of aquaporin-2 water channel in collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Myocardial infarction-induced heart failure [bio-protocol.org]

- 14. benchchem.com [benchchem.com]

- 15. ahajournals.org [ahajournals.org]

- 16. A New Model of Heart Failure Post-Myocardial Infarction in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]

- 19. Induction of heart failure. [bio-protocol.org]

- 20. journals.physiology.org [journals.physiology.org]

- 21. diacomp.org [diacomp.org]

- 22. Surgical optimization and characterization of a minimally invasive aortic banding procedure to induce cardiac hypertrophy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Edema formation in congestive heart failure and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Plasma renin activity in heart failure-prone SHHF/Mcc-facp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Normalizing Plasma Renin Activity in Experimental Dilated Cardiomyopathy: Effects on Edema, Cachexia, and Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Cardiac GPCRs: GPCR Signaling in Healthy and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. G-Protein-Coupled Receptors in Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. G protein-coupled receptors in heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 31. joe.bioscientifica.com [joe.bioscientifica.com]

- 32. journals.physiology.org [journals.physiology.org]

- 33. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spironolactone's Impact on Potassium Retention in the Distal Renal Tubule: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spironolactone (B1682167), a potassium-sparing diuretic, exerts its primary physiological effects within the distal renal tubule and collecting duct system. As a competitive antagonist of the mineralocorticoid receptor (MR), it directly interferes with the downstream signaling cascade of aldosterone (B195564). This intervention fundamentally alters ion transport, leading to decreased sodium and water reabsorption and a concomitant increase in potassium retention, a hallmark of its therapeutic action and a primary consideration in its clinical application. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning spironolactone's impact on potassium handling in the distal nephron. It includes a detailed examination of the involved signaling pathways, quantitative data from preclinical and clinical studies, and methodologies for key experiments relevant to the study of spironolactone's renal effects.

Introduction

The homeostatic regulation of potassium is a critical physiological process, and the kidneys play a central role in maintaining potassium balance. The distal convoluted tubule and the collecting duct are the primary sites for regulated potassium secretion. This process is tightly controlled by the hormone aldosterone, which is released from the adrenal cortex in response to hyperkalemia and activation of the renin-angiotensin system.[1] Spironolactone, a synthetic steroid, functions as a direct antagonist to aldosterone, thereby disrupting the fine-tuned machinery of potassium excretion.[2][3] Understanding the intricate molecular interactions of spironolactone within the principal cells of the distal nephron is paramount for its effective therapeutic use and for the development of novel mineralocorticoid receptor antagonists with improved safety and efficacy profiles.

The Aldosterone Signaling Cascade in the Distal Renal Tubule

Aldosterone's primary action in the principal cells of the distal tubule and collecting duct is to increase the reabsorption of sodium and the secretion of potassium.[1][4] This is achieved through a genomic mechanism initiated by the binding of aldosterone to the cytoplasmic mineralocorticoid receptor (MR).

Upon binding, the aldosterone-MR complex translocates to the nucleus, where it acts as a transcription factor, upregulating the expression of several key proteins involved in ion transport.[5] These include the α, β, and γ subunits of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump.[4][6] Increased synthesis and insertion of ENaC into the apical membrane enhances sodium influx from the tubular fluid into the principal cell.[7] Concurrently, the upregulation and activation of the basolateral Na+/K+-ATPase pump actively transports this reabsorbed sodium into the interstitium in exchange for potassium, which is moved into the cell.[1]

This concerted action of ENaC and the Na+/K+-ATPase pump creates a favorable electrochemical gradient for potassium to exit the cell into the tubular lumen through the renal outer medullary potassium (ROMK) channels located on the apical membrane.[8][9] The increased luminal electronegativity resulting from sodium reabsorption further drives this potassium secretion.

References

- 1. Comprehensive characterization of the effect of mineralocorticoid receptor antagonism with spironolactone on the renin-angiotensin-aldosterone system in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A preclinical pharmacokinetic and pharmacodynamic approach to determine a dose of spironolactone for treatment of congestive heart failure in dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. hopkinsmedicine.org [hopkinsmedicine.org]

- 5. researchgate.net [researchgate.net]

- 6. Aldosterone-induced expression of ENaC-α is associated with activity of p65/p50 in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldosterone induces rapid apical translocation of ENaC in early portion of renal collecting system: possible role of SGK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Fibrotic Potential of Spironolactone in Cardiac Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a key contributor to the pathophysiology of most forms of heart disease, leading to diastolic dysfunction and eventual heart failure. Spironolactone (B1682167), a non-selective mineralocorticoid receptor (MR) antagonist, has emerged as a promising therapeutic agent with potent anti-fibrotic properties in cardiac tissue.[1][2][3] This technical guide provides an in-depth overview of the mechanisms of action, key experimental findings, and detailed protocols for investigating the anti-fibrotic effects of spironolactone.

Mechanism of Action: How Spironolactone Combats Cardiac Fibrosis

Spironolactone exerts its anti-fibrotic effects primarily by antagonizing the action of aldosterone (B195564) at the mineralocorticoid receptors.[4] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system, is known to promote cardiac fibrosis through various mechanisms.[3][5] Spironolactone's blockade of the MR interferes with these pro-fibrotic signaling cascades.

Inhibition of Pro-Fibrotic Signaling Pathways

Several key signaling pathways are implicated in the pro-fibrotic effects of aldosterone, and spironolactone has been shown to modulate these pathways:

-

Transforming Growth Factor-β (TGF-β)/Smad Pathway: Aldosterone can upregulate TGF-β1, a potent pro-fibrotic cytokine that activates downstream Smad proteins (Smad2/3).[2] This signaling cascade stimulates cardiac fibroblasts to differentiate into myofibroblasts, the primary cell type responsible for excessive collagen production.[2] Spironolactone treatment has been demonstrated to inhibit the activation of the TGF-β1/Smad2/3 signaling pathway, thereby reducing collagen synthesis.[2]

-

MAPK Signaling Pathway: Aldosterone can also activate the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK1/2, which promotes cardiac fibroblast proliferation.[6][7] By blocking the MR, spironolactone can inhibit the aldosterone-induced activation of this pathway.[6]

-

Endothelial-to-Mesenchymal Transition (EndMT): Emerging evidence suggests that spironolactone can inhibit EndMT, a process where endothelial cells transition into mesenchymal cells with fibrotic potential.[8][9][10] This effect may be mediated, in part, through the adenosine (B11128) A2A receptor and the Notch signaling pathway.[8][9][10]

Reduction of Oxidative Stress and Inflammation

Aldosterone is known to induce oxidative stress and inflammation in cardiac tissue, both of which contribute to the fibrotic process.[1] Spironolactone has been shown to prevent aldosterone-induced increases in oxidative stress and reduce inflammatory cell infiltration in the heart.[1][11]

Quantitative Data on the Anti-Fibrotic Effects of Spironolactone

The following tables summarize key quantitative findings from various preclinical and clinical studies investigating the anti-fibrotic effects of spironolactone.

Table 1: Effect of Spironolactone on Cardiac Collagen Content

| Model System | Treatment Group | Dosage | Duration | Method of Quantification | Reduction in Collagen Content | Reference |

| Rat (Myocardial Infarction) | Spironolactone | 20 mg/kg/day | 1 month | Hydroxyproline Assay | Significant reduction in LV | [5] |

| Rat (Hypertension) | Spironolactone | 20 mg/kg/day | 8 weeks | Histology | Prevention of myocardial fibrosis | [3] |

| Mouse (Experimental Autoimmune Myocarditis) | Spironolactone | Not specified | Not specified | Masson's Trichrome | Significant decrease | [2][12] |

| Rat (Isoproterenol-induced) | Spironolactone | 30 mg/kg/day | 14 days | Not specified | Reduced fibrous tissue proliferation | [13] |

| Hypertensive Rat + MI | Spironolactone | Not specified | 28 days | Histology | Significant reduction in interstitial fibrosis | [11] |

Table 2: Effect of Spironolactone on Markers of Collagen Synthesis and Fibrotic Gene Expression

| Model System | Treatment Group | Marker/Gene | Method of Analysis | Outcome | Reference |

| Human (Heart Failure) | Spironolactone | PIIINP | Serum Analysis | Significant decrease | [14] |

| Human (At risk of Heart Failure) | Spironolactone | PICP | Serum Analysis | Greater reduction vs. control | [15] |

| Mouse (Experimental Autoimmune Myocarditis) | Spironolactone | Collagen I, Collagen III | Western Blot | Significant decrease | [2][12] |

| Rat (Isoproterenol-induced) | Spironolactone | TGF-β1, CTGF mRNA | Not specified | Prevention of increase | [16] |

| Spontaneously Hypertensive Rats | Spironolactone | TGF-β1 | Immunohistochemistry, Western Blot | Dose-dependent decrease | [17] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex interactions involved, the following diagrams illustrate key signaling pathways and a general experimental workflow for investigating the anti-fibrotic properties of spironolactone.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifibrotic effects of spironolactone in preventing myocardial fibrosis in systemic arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mineralocorticoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Spironolactone prevents cardiac collagen proliferation after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldosterone stimulates proliferation of cardiac fibroblasts by activating Ki-RasA and MAPK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spironolactone inhibits endothelial-mesenchymal transition via the adenosine A2A receptor to reduce cardiorenal fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Protective Effect of Spironolactone on Endothelial-to-Mesenchymal Transition in HUVECs via Notch Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. karger.com [karger.com]

- 14. ahajournals.org [ahajournals.org]

- 15. The effect of spironolactone on cardiovascular function and markers of fibrosis in people at increased risk of developing heart failure: the heart ‘OMics’ in AGEing (HOMAGE) randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Dose-Dependent Effects of Spironolactone on TGF- β 1 Expression and the Vulnerability to Atrial Fibrillation in Spontaneously Hypertensive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Lasilactone on Electrolyte Balance in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical effects of Lasilactone, a fixed-dose combination of the loop diuretic furosemide (B1674285) and the potassium-sparing diuretic spironolactone (B1682167), on electrolyte balance. By examining data from key preclinical studies, this document aims to offer a comprehensive resource for understanding the pharmacodynamic interactions of these two agents and their net effect on crucial electrolytes.

Executive Summary